BenchChemオンラインストアへようこそ!

4-Thiazolecarboximidamide, 2-(2,4-difluorophenyl)-N-hydroxy-

medicinal chemistry drug design molecular recognition

2-(2,4-Difluorophenyl)-N′-hydroxy-1,3-thiazole-4-carboximidamide (CAS 263160-25-4) is a heterocyclic small molecule with the molecular formula C₁₀H₇F₂N₃OS and a molecular weight of 255.25 g/mol. Its structure comprises a 2,4-difluorophenyl substituent at the 2-position and an N-hydroxy-carboximidamide (amidoxime) functional group at the 4-position of a 1,3-thiazole ring.

Molecular Formula C10H7F2N3OS
Molecular Weight 255.25 g/mol
CAS No. 263160-25-4
Cat. No. B1621245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Thiazolecarboximidamide, 2-(2,4-difluorophenyl)-N-hydroxy-
CAS263160-25-4
Molecular FormulaC10H7F2N3OS
Molecular Weight255.25 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)C2=NC(=CS2)C(=NO)N
InChIInChI=1S/C10H7F2N3OS/c11-5-1-2-6(7(12)3-5)10-14-8(4-17-10)9(13)15-16/h1-4,16H,(H2,13,15)
InChIKeyGHPGODRHTJYHPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,4-Difluorophenyl)-N′-hydroxy-1,3-thiazole-4-carboximidamide (CAS 263160-25-4): Core Physicochemical and Structural Baseline


2-(2,4-Difluorophenyl)-N′-hydroxy-1,3-thiazole-4-carboximidamide (CAS 263160-25-4) is a heterocyclic small molecule with the molecular formula C₁₀H₇F₂N₃OS and a molecular weight of 255.25 g/mol [1]. Its structure comprises a 2,4-difluorophenyl substituent at the 2-position and an N-hydroxy-carboximidamide (amidoxime) functional group at the 4-position of a 1,3-thiazole ring [1]. Computed physicochemical properties include a predicted lipophilicity of XLogP3 = 2.3, two hydrogen-bond donors, six hydrogen-bond acceptors, a topological polar surface area (TPSA) of 99.7 Ų, and two rotatable bonds [1]. This compound is supplied in early-discovery screening collections, notably as a Maybridge building block (ID: Maybridge1_008402), where analytical data is typically not provided by the distributor and end-user responsibility for identity and purity confirmation is explicitly required .

Why Generic Analogs of 2-(2,4-Difluorophenyl)-N′-hydroxy-1,3-thiazole-4-carboximidamide Cannot Be Simply Interchanged in Chemical Biology or Medicinal Chemistry Workflows


Closely related 2-(2,4-difluorophenyl)-thiazole analogs bearing carboxamide, carboxylic acid, or unsubstituted amidoxime functional groups differ significantly in their computed molecular properties—including hydrogen-bonding capacity, lipophilicity, and electronic character—which are critical determinants of target engagement, selectivity, and pharmacokinetic behaviour. The N-hydroxy-carboximidamide (amidoxime) moiety present in the target compound provides a unique combination of increased hydrogen-bond acceptor count (6 versus 5 for the carboxamide analog [1]) and metal-chelating potential that cannot be replicated by the corresponding carboxamide, carboxylic acid, or nitrile derivatives [2]. Generic substitution of this building block within a structure–activity relationship (SAR) program therefore introduces unvalidated changes to the molecular recognition profile, risking loss of potency, altered selectivity, or unpredictable off-target pharmacology.

Quantitative Differential Evidence for 2-(2,4-Difluorophenyl)-N′-hydroxy-1,3-thiazole-4-carboximidamide Versus Structurally Proximal Analogs


Enhanced Hydrogen-Bonding Capacity Relative to the Carboxamide Analog

The target compound possesses six hydrogen-bond acceptor sites compared to five for the des-amidoxime carboxamide analog 2-(2,4-difluorophenyl)thiazole-4-carboxamide (CAS 175276-97-8) [1]. This additional acceptor arises from the N-hydroxy oxygen of the amidoxime group. With two hydrogen-bond donors in both compounds, the increased acceptor count expands the potential for specific polar interactions with biological targets. The TPSA is elevated to 99.7 Ų versus the carboxamide (for which TPSA is not publicly reported in PubChem but is expected to be lower due to fewer heteroatoms), suggesting improved aqueous solubility and a different membrane-permeability profile [1].

medicinal chemistry drug design molecular recognition

Increased Lipophilicity vs. Unsubstituted Thiazole-4-Amidoxime Core

The 2,4-difluorophenyl substituent raises the predicted lipophilicity by approximately 1.9 log units compared to the unsubstituted N′-hydroxy-1,3-thiazole-4-carboximidamide core (CAS 89829-63-0), which has XLogP3 = 0.4 [1]. This modification also increases the molecular weight from 143.17 g/mol to 255.25 g/mol and the heavy-atom count from 9 to 17 [1][2]. The resulting physicochemical profile is much closer to the typical range for orally bioavailable lead-like molecules, making this scaffold a better starting point for hit-to-lead elaboration than the more polar, lower-molecular-weight core.

medicinal chemistry library design fragment-based drug discovery

Functional Group Orthogonality: The N-Hydroxy-Carboximidamide as a Bidentate Metal Chelator

The amidoxime functional group has well-established bidentate metal-coordination chemistry involving both the oxime nitrogen and the hydroxy oxygen, whereas a simple carboxamide primarily coordinates through its carbonyl oxygen and is a weaker monodentate ligand [1]. The carboxamide analog (CAS 175276-97-8) lacks the N-hydroxy moiety and therefore cannot form the same chelate geometry with catalytic zinc ions in histone deacetylases (HDACs), matrix metalloproteinases (MMPs), or other metalloenzyme active sites [1][2]. This orthogonality makes the target compound suitable for metalloenzyme-targeted library design, while the carboxamide analog is more suitable for non-metalloenzyme programs.

bioinorganic chemistry zinc-binding pharmacophore metalloenzyme inhibition

Differentiated Synthetic Tracability via Nitrile Precursor Route Compared to Carboxylic Acid Analogs

The target amidoxime is accessible directly from the commercially available nitrile 2-(2,4-difluorophenyl)-1,3-thiazole-4-carbonitrile (CAS 263160-22-1) via hydroxylamine addition under mild aqueous or alcoholic conditions . This one-step, high-yielding amidoxime formation is generally cleaner and operationally simpler than the multi-step activation required to convert the corresponding carboxylic acid analog 2-(2,4-difluorophenyl)thiazole-4-carboxylic acid (CAS 262589-15-1) into its carboxamide or other derivatives . The carboxylic acid has a predicted melting point of approximately 150 °C and a boiling point of ~405 °C , while the nitrile precursor (CAS 263160-22-1) is a stock item available from Sigma-Aldrich as part of their AldrichCPR collection for early discovery researchers . This differential synthetic accessibility provides a key advantage for library synthesis.

synthetic chemistry precursor availability parallel library synthesis

High-Value Research and Procurement Scenarios for 2-(2,4-Difluorophenyl)-N′-hydroxy-1,3-thiazole-4-carboximidamide Informed by Quantitative Differentiators


Metalloenzyme-Targeted Fragment-Based and Hit-Expansion Libraries

The amidoxime moiety’s established bidentate metal-chelating capability makes this compound a compelling core scaffold for libraries targeting zinc-dependent enzymes such as HDACs, MMPs, and carbonic anhydrases [1]. In fragment-based drug discovery campaigns where a primary carboxamide would provide insufficient metal-binding affinity, this structure offers differentiated chelation geometry that can be exploited for structure-based design.

Medicinal Chemistry Lead Optimization Requiring Enhanced H-Bonding and Modulated Lipophilicity

With 6 hydrogen-bond acceptor sites and an XLogP3 of 2.3, this compound occupies a distinct property space compared to the des-amidoxime carboxamide (5 HBA, XLogP3 = 2.0) and the unsubstituted core (XLogP3 = 0.4) [1]. This profile is particularly relevant when optimizing lead series for balanced potency–permeability, as the additional acceptor provides extra polar interaction capacity without drastically increasing TPSA beyond the typical CNS drug-like threshold.

Parallel Library Synthesis Leveraging Commercially Stocked Nitrile Precursors

The one-step amidoxime synthesis from the commercially available nitrile (CAS 263160-22-1, stocked as an AldrichCPR rare chemical [1]) enables rapid parallel derivatization without the need for multi-step acid activation sequences. This synthetic efficiency is critical for high-throughput medicinal chemistry groups that need to generate diverse analogs quickly for primary screening cascades.

Quote Request

Request a Quote for 4-Thiazolecarboximidamide, 2-(2,4-difluorophenyl)-N-hydroxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.